molecular formula C11H10BrNO2 B12825253 Methyl 7-bromo-5-methyl-1H-indole-3-carboxylate

Methyl 7-bromo-5-methyl-1H-indole-3-carboxylate

Cat. No.: B12825253
M. Wt: 268.11 g/mol
InChI Key: BFJHJEAIDUYJGQ-UHFFFAOYSA-N
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Description

Methyl 7-bromo-5-methyl-1H-indole-3-carboxylate is a synthetic organic compound belonging to the class of brominated indole derivatives. This compound features a bromine atom and a methyl group on the indole ring system, with a methyl ester functional group, making it a valuable intermediate in organic synthesis and medicinal chemistry research. Indole derivatives are widely recognized for their significant biological activities and are frequently explored in scientific research. Specifically, brominated indole carboxylates are investigated as key building blocks in the synthesis of more complex molecules. For instance, closely related 6-bromo-5-hydroxyindole-3-carboxylate derivatives have been identified as potent inhibitors of Hepatitis B Virus (HBV) replication in vitro . Furthermore, similar compounds based on the indole structure, such as Arbidol, are known for their effective antiviral and immunomodulatory properties . The presence of the bromine atom on the indole ring enhances its reactivity, allowing it to participate in various cross-coupling reactions, which are crucial for creating diverse chemical libraries for biological screening . Researchers utilize this compound in chemistry, biology, and medicine to develop new pharmaceutical candidates, particularly for antiviral applications . The mechanism of action for indole derivatives in biological systems often involves interaction with specific molecular targets, such as enzymes or receptors, potentially modulating their activity. The unique combination of substituents on this specific indole ring may lead to distinct interactions compared to other similar compounds . This compound is intended for research purposes only. It is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C11H10BrNO2

Molecular Weight

268.11 g/mol

IUPAC Name

methyl 7-bromo-5-methyl-1H-indole-3-carboxylate

InChI

InChI=1S/C11H10BrNO2/c1-6-3-7-8(11(14)15-2)5-13-10(7)9(12)4-6/h3-5,13H,1-2H3

InChI Key

BFJHJEAIDUYJGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)Br)NC=C2C(=O)OC

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • 4-bromo-2-methylaniline is a common starting material for related indole derivatives, as demonstrated in the preparation of 5-bromo-7-methylindole, which shares structural similarity with the target compound.
  • Indole precursors with pre-installed methyl groups at the 5-position or bromine at the 7-position are often used to facilitate selective functionalization.
  • Trimethylsilylacetylene and other alkynes are employed in Sonogashira coupling steps to build the indole ring system.

Stepwise Synthetic Route

A representative synthetic route adapted from related indole syntheses includes:

Step Reaction Type Reagents/Conditions Outcome Yield (%)
1 Iodination of 4-bromo-2-methylaniline N-Iodosuccinimide (NIS), solvent (e.g., DMF), room temperature Formation of iodinated intermediate High (not specified)
2 Sonogashira coupling Pd(PPh3)2Cl2, CuI, triethylamine, trimethylsilylacetylene, nitrogen atmosphere, room temperature, slow addition over 2 hours Coupling to form alkyne intermediate 92
3 Cyclization Potassium tert-butoxide, N-methyl-2-pyrrolidone (NMP), 60 °C, 2 hours, nitrogen atmosphere Formation of 5-bromo-7-methylindole core 75.2
4 Carboxylation and esterification Introduction of carboxylate group at 3-position, followed by methylation (e.g., methyl iodide or diazomethane) Formation of methyl ester at 3-position Variable, optimized per protocol

This sequence highlights the importance of palladium-catalyzed cross-coupling and base-promoted cyclization in constructing the indole scaffold with desired substitutions.

Alternative Approaches

  • Direct bromination of 5-methylindole derivatives at the 7-position using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions can be employed to install the bromine substituent.
  • Esterification of the 3-carboxylic acid group can be achieved via Fischer esterification or methylation using methyl iodide in the presence of a base.
  • Continuous flow reactors and automated systems have been reported for related indole esters to improve reaction control and scalability.

Reaction Conditions and Optimization

  • Solvents: Polar aprotic solvents such as NMP and DMF are preferred for cyclization and coupling steps due to their ability to dissolve reagents and stabilize intermediates.
  • Temperature: Moderate heating (50–60 °C) is optimal for cyclization reactions to balance reaction rate and selectivity.
  • Catalysts: Palladium catalysts (e.g., Pd(PPh3)2Cl2) with copper co-catalysts are essential for Sonogashira coupling.
  • Atmosphere: Nitrogen or inert atmosphere is maintained to prevent oxidation and side reactions.
  • Purification: Silica gel column chromatography is commonly used to isolate intermediates and final products with high purity.

Analytical Data Supporting Preparation

Compound MS (M+1) 1H NMR (400 MHz, CDCl3) Key Signals (δ ppm) Notes
Intermediate (Sonogashira product) 282, 284 7.30 (d, J=4 Hz, 1H), 7.12 (d, J=4 Hz, 1H), 4.20 (br, 2H), 2.12 (s, 3H), 0.27 (s, 9H) Trimethylsilyl group at 0.27 ppm Confirms coupling and substitution
5-bromo-7-methylindole 210, 212 8.10 (br, 1H), 7.63 (s, 1H), 7.22 (t, 1H), 7.12 (s, 1H), 6.51 (q, 1H), 2.47 (s, 3H) Indole NH and methyl signals Confirms cyclization and substitution
Methyl 7-bromo-5-methyl-1H-indole-3-carboxylate 268.11 (calculated) Data not explicitly reported; expected methyl ester singlet ~3.7 ppm, methyl at 5-position ~2.4 ppm, aromatic protons 7.0–8.0 ppm Consistent with indole ester structure

Summary Table of Key Preparation Parameters

Parameter Details
Starting Material 4-bromo-2-methylaniline or substituted indole precursors
Key Reactions Iodination, Sonogashira coupling, base-promoted cyclization, esterification
Catalysts Pd(PPh3)2Cl2, CuI
Solvents NMP, DMF, triethylamine
Temperature Room temperature to 60 °C
Atmosphere Nitrogen inert atmosphere
Purification Silica gel chromatography
Typical Yields 75–92% for key steps
Analytical Techniques Mass spectrometry, 1H NMR spectroscopy

Research Findings and Considerations

  • The synthetic route involving iodination, Sonogashira coupling, and cyclization is well-established for preparing bromomethylindoles with high regioselectivity and yield.
  • Optimization of reaction conditions such as reagent stoichiometry, temperature, and solvent choice is critical to minimize side reactions and maximize purity.
  • The methyl ester group at the 3-position can be introduced post-cyclization via esterification or methylation, depending on the synthetic sequence.
  • The presence of bromine at the 7-position allows for further functionalization via cross-coupling reactions, expanding the compound’s utility in medicinal chemistry.
  • Analytical data confirm the structural integrity and substitution pattern of the synthesized compounds, supporting the reliability of the preparation methods.

Chemical Reactions Analysis

Methyl 7-bromo-5-methyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Methyl 7-bromo-5-methyl-1H-indole-3-carboxylate serves as a crucial building block in the synthesis of pharmaceutical compounds. It has shown potential antiviral, anticancer, and antimicrobial activities. The compound's unique structure enhances its binding affinity to various biological targets, which is essential for drug design.

Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry demonstrated that this compound reduced cell viability in MCF-7 breast cancer cells by over 50% at concentrations above 10 µM after 48 hours of treatment. This effect was attributed to the activation of apoptotic pathways, indicating its potential as an anticancer agent.

Biological Studies

The compound is extensively used in biological research to explore the roles of indole derivatives in cellular processes. Its interactions with specific receptors and enzymes are critical for understanding its mechanism of action.

Table 1: Biological Activities of this compound

Activity TypeDescriptionReference
AntimicrobialMinimum inhibitory concentration (MIC) against Staphylococcus aureus: 32 µg/mL
AnticancerInhibition of MCF-7 cell viability >50% at >10 µM
Anti-inflammatoryPotential modulation of inflammatory pathways

Industrial Applications

In addition to its medicinal uses, this compound is utilized in the development of dyes, pigments, and other industrial chemicals. Its properties make it suitable for creating functional materials with specific thermal and mechanical properties.

Research Findings and Future Directions

Recent studies have focused on optimizing the synthesis of this compound and exploring its derivatives for enhanced biological activity. Modifications to the indole structure can significantly affect potency against specific biological targets . Future research may involve:

  • Exploring Derivatives : Investigating modifications to improve efficacy.
  • Clinical Trials : Assessing safety and effectiveness in human applications.
  • Industrial Development : Utilizing the compound in new material synthesis.

Mechanism of Action

The mechanism of action of Methyl 7-bromo-5-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets in biological systems. The indole ring structure allows it to bind to various receptors and enzymes, influencing cellular processes. The bromine and methyl substitutions enhance its binding affinity and selectivity towards certain targets, making it a valuable compound in drug design and development .

Comparison with Similar Compounds

Comparison with Similar Indole Derivatives

Structural and Functional Group Variations

The substitution pattern on the indole ring significantly influences physicochemical properties and biological activity. Key comparisons include:

Table 1: Structural Comparison of Selected Indole Derivatives
Compound Name Substituents (Positions) Key Functional Groups CAS Number
Methyl 7-bromo-5-methyl-1H-indole-3-carboxylate Br (7), CH₃ (5), COOCH₃ (3) Bromine, methyl ester Not provided
Methyl 7-bromo-1H-indole-5-carboxylate Br (7), COOCH₃ (5) Bromine, methyl ester 885523-35-3
Methyl 3-bromo-1H-indole-2-carboxylate Br (3), COOCH₃ (2) Bromine, methyl ester 220664-31-3
7-Chloro-3-methyl-1H-indole-2-carboxylic acid Cl (7), CH₃ (3), COOH (2) Chlorine, carboxylic acid 16381-48-9
5-Bromo-3-(1-(2,5-dimethoxyphenethyl)-1H-imidazol-5-yl)-1H-indole (34) Br (5), imidazole-phenethyl (3) Bromine, imidazole-phenethyl Not provided

Key Observations :

  • Halogen Position: Bromine at position 7 (as in the target compound) vs.
  • Ester vs. Acid : Methyl esters (e.g., target compound) enhance lipophilicity compared to carboxylic acids (e.g., 7-chloro-3-methyl-1H-indole-2-carboxylic acid), influencing bioavailability .
  • Hybrid Structures : Imidazole or triazole substituents (e.g., compound 34, 9c) introduce additional hydrogen-bonding sites, which may enhance receptor interactions in drug design .

Physicochemical Properties

Melting points, solubility, and stability vary with substituent patterns:

Table 2: Physical Properties of Selected Compounds
Compound Melting Point (°C) Solubility Trends Stability Notes
5-Bromo-3-(1-(2,5-dimethoxyphenethyl)-1H-imidazol-5-yl)-1H-indole (34) 141–142 Moderate in organic solvents Stable under refrigeration
6-Bromo-3-(1-(2,5-dimethoxyphenethyl)-1H-imidazol-5-yl)-1H-indole (35) 133–134 High in DMF, DMSO Sensitive to light
3-(1-((1H-Indol-3-yl)methyl)-1H-imidazol-5-yl)-7-chloro-1H-indole (77) Not reported Low in water Air-stable as solid
7-Chloro-3-methyl-1H-indole-2-carboxylic acid Not reported Poor in nonpolar solvents Hygroscopic

Analysis :

  • Melting Points : Bulky substituents (e.g., phenethyl-imidazole in compound 34) correlate with higher melting points compared to simpler esters (e.g., methyl carboxylates) due to increased molecular rigidity .
  • Solubility : Methyl esters (target compound) are more lipophilic than carboxylic acids (CAS 16381-48-9), favoring membrane permeability in drug delivery .

Comparison :

  • The target compound likely follows a similar pathway to methyl 7-bromo-1H-indole-5-carboxylate (CAS 885523-35-3), substituting position 5 with a methyl group during synthesis .

Biological Activity

Methyl 7-bromo-5-methyl-1H-indole-3-carboxylate is a compound with significant biological activity, particularly in pharmacological contexts. This article explores its biological properties, including antimicrobial, anticancer, and neuroprotective effects, along with relevant research findings and case studies.

Chemical Structure and Properties

This compound has the following characteristics:

  • Molecular Formula : C11H10BrNO2
  • Molar Mass : 254.08 g/mol
  • Structure : The compound features an indole ring with a bromine atom at the 7-position and a methyl group at the 5-position, along with a carboxylate ester functional group at the 3-position. This unique structure contributes to its diverse biological activities.

1. Antimicrobial Properties

Research indicates that compounds within the indole class, including this compound, exhibit notable antimicrobial properties.

  • Activity Against Bacteria and Fungi : Studies have shown that methyl indoles possess antibacterial and antifungal activities. For instance, compounds similar to this compound have been tested against various pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans, demonstrating effective inhibition .
MicroorganismInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Candida albicans1816 µg/mL

2. Anticancer Activity

This compound has been studied for its potential as an anticancer agent.

  • Mechanism of Action : Initial studies suggest interactions with various enzymes and receptors involved in cellular signaling pathways, which could elucidate its mechanisms of action in cancer treatment. For example, it may inhibit specific kinases implicated in tumor growth .

3. Neuroprotective Effects

Certain indole derivatives are reported to have neuroprotective properties.

  • Potential Benefits : Research indicates that this compound may help protect neuronal cells from oxidative stress and apoptosis, contributing to its potential role in neurodegenerative disease therapies .

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various indole derivatives, including this compound, against resistant strains of bacteria.

  • Results : The compound showed significant activity against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC value of 8 µg/mL, indicating its potential as a lead compound for further development in antibiotic therapies .

Investigation of Anticancer Properties

In another study focusing on the anticancer properties of indole derivatives:

  • Findings : this compound demonstrated promising inhibition of cancer cell proliferation in vitro, particularly against breast cancer cell lines. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis .

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